2,2,7-Trimethyl-3-octyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

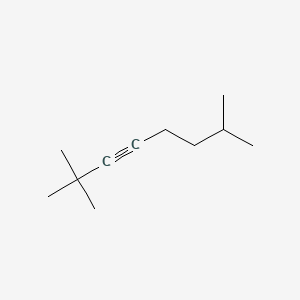

2,2,7-Trimethyl-3-octyne (CAS 55402-13-6) is a branched alkyne with the molecular formula C₁₁H₂₀ and a molecular weight of 152.276 g/mol . Its structure features a triple bond at the third carbon and three methyl groups at positions 2, 2, and 7 (see Figure 1). Key physicochemical properties include:

| Property | Value |

|---|---|

| Density | 0.785 g/cm³ |

| Boiling Point | 166°C at 760 mmHg |

| Flash Point | 45.2°C |

| LogP (Octanol-Water) | 3.47 |

| Refractive Index | 1.438 |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7-Trimethyl-3-octyne can be achieved through several methods. One common approach involves the alkylation of a suitable alkyne precursor with an appropriate alkyl halide. For example, the reaction of 2,2-dimethyl-3-hexyne with methyl iodide in the presence of a strong base like sodium amide can yield this compound. The reaction is typically carried out under anhydrous conditions to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of alkyne precursors with alkyl halides. The reaction conditions, including temperature and pressure, are optimized to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,2,7-Trimethyl-3-octyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can yield the corresponding alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), ozone (O3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Nucleophiles such as halides or amines

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes

Substitution: Substituted alkynes or alkenes

Scientific Research Applications

2,2,7-Trimethyl-3-octyne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,7-Trimethyl-3-octyne in chemical reactions involves the interaction of its triple bond with various reagents. The carbon-carbon triple bond is highly reactive and can undergo addition reactions with electrophiles or nucleophiles. The presence of methyl groups can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Linear Alkynes

1-Octyne (C₈H₁₄):

- Density : 0.746 g/cm³ (lower due to lack of methyl branching).

- Boiling Point : 126°C (lower than 2,2,7-Trimethyl-3-octyne due to reduced molecular weight and branching).

- logP : 2.89 (less lipophilic than the trimethyl-substituted analog).

- Key Difference : The absence of methyl groups in 1-octyne reduces steric hindrance and increases reactivity in addition reactions .

Comparison with Branched Alkynes

2,2-Dimethyl-3-hexyne (C₈H₁₄):

- Density : 0.765 g/cm³ (slightly lower due to shorter carbon chain).

- Boiling Point : 142°C (lower than this compound, reflecting chain length impact).

- logP : 3.12 (intermediate lipophilicity).

- Key Difference : Reduced branching in 2,2-dimethyl-3-hexyne decreases thermal stability compared to this compound .

Comparison with Aromatic Methyl Derivatives

3',6'-Dihydroxy-2',4',5'-Trimethoxychalcone (C₁₈H₁₈O₆): Molecular Weight: 330.34 g/mol (higher due to aromatic rings and oxygen atoms). Boiling Point: Not reported, but chalcones typically decompose before boiling. Key Difference: The presence of hydroxyl and methoxy groups in the chalcone derivative enables hydrogen bonding, contrasting sharply with the nonpolar nature of this compound .

Limitations of Available Data

- No direct comparative studies or reaction kinetics data for this compound were identified in the provided evidence.

- The chalcone derivative (C₁₈H₁₈O₆) serves only as a structural contrast, lacking functional overlap.

Biological Activity

2,2,7-Trimethyl-3-octyne (CAS Number: 55402-13-6) is an organic compound characterized by its unique alkyne structure. It has garnered attention due to its potential biological activities and applications in various fields, including environmental science and toxicology. This article provides a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀ |

| Molecular Weight | 152.276 g/mol |

| Density | 0.785 g/cm³ |

| Boiling Point | 166 °C at 760 mmHg |

| Flash Point | 45.2 °C |

These properties indicate that this compound is a relatively low-density liquid with moderate volatility, which may influence its behavior in biological systems.

Toxicological Studies

Research has indicated that exposure to compounds like this compound can have significant toxicological effects. A study conducted by the National Toxicology Program (NTP) explored the biological impacts of crumb rubber containing this compound. The study utilized both in vitro and in vivo models to assess potential health risks associated with exposure to crumb rubber materials that include various chemical constituents.

Key Findings from NTP Studies

- In Vitro Cytotoxicity : Cell lines representing skin (HaCaT), lung (HPL-1D), and small intestine (FHs-74-Int) were exposed to media pre-incubated with crumb rubber granules. The results demonstrated cytotoxic effects across all cell types tested .

- In Vivo Effects : Adult female mice exposed to crumb rubber granules via oral gavage showed decreased ovary and thymus weights and altered hematological parameters after a 14-day exposure period. However, these changes were deemed not biologically relevant .

Environmental Impact Studies

The biological activity of this compound is also significant in environmental contexts. For instance, studies on aquatic organisms such as Daphnia magna revealed high mortality rates when exposed to leachates from crumb rubber containing this compound. The mortality rate was notably higher for newly shredded rubber compared to aged samples .

Case Study: Daphnia magna Exposure

| Exposure Type | Mortality Rate (%) | Duration of Exposure |

|---|---|---|

| Newly Shredded Crumb Rubber | 100% | 24 hours |

| Aged Crumb Rubber | Lower than control | 24 hours |

This data highlights the acute toxicity associated with fresh rubber materials containing this compound.

The exact mechanisms through which this compound exerts its biological effects are not fully understood but may involve endocrine disruption and cytotoxicity. The NTP studies suggested potential interference with thyroid hormone signaling in embryonic development when fertilized chicken eggs were exposed to leachate from crumb rubber .

Properties

CAS No. |

55402-13-6 |

|---|---|

Molecular Formula |

C11H20 |

Molecular Weight |

152.28 g/mol |

IUPAC Name |

2,2,7-trimethyloct-3-yne |

InChI |

InChI=1S/C11H20/c1-10(2)8-6-7-9-11(3,4)5/h10H,6,8H2,1-5H3 |

InChI Key |

SVPYGFZVGOGXPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC#CC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.